![molecular formula C19H18ClF3N6O2 B2992854 ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate CAS No. 338409-19-1](/img/structure/B2992854.png)

ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

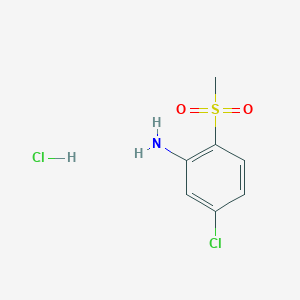

The compound “ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate” is a complex organic molecule. It contains several functional groups, including an ethyl ester, a piperazine ring, and a pyridine ring with a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a large number of atoms. The presence of the trifluoromethyl group and the pyridine ring can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity, which can make the compound more reactive . The piperazine ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, could increase the compound’s lipophilicity, influencing its solubility and stability .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

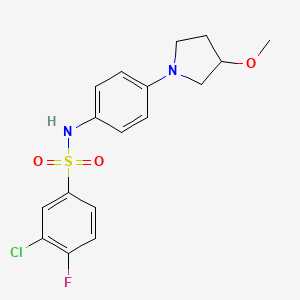

Cyclic Sulfamidates as Precursors : The research demonstrates the use of cyclic sulfamidates for generating substituted and enantiopure alkylidene pyrrolidines and piperidines, which serve as precursors to heterocyclic beta-amino acid derivatives. This methodology underscores the utility of such compounds in synthesizing complex heterocyclic structures (Bower, Szeto, & Gallagher, 2007).

Diverse Trifluoromethyl Heterocycles from a Single Precursor : The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide array of trifluoromethyl heterocycles is highlighted. This includes the formation of oxazoles, thiazoles, imidazoles, triazines, and pyridines, showcasing the chemical diversity achievable from a single precursor (Honey, Pasceri, Lewis, & Moody, 2012).

Biological Activity Potential

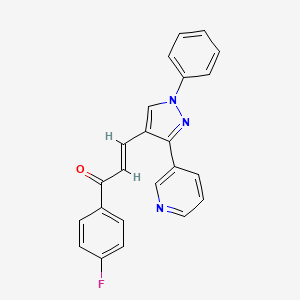

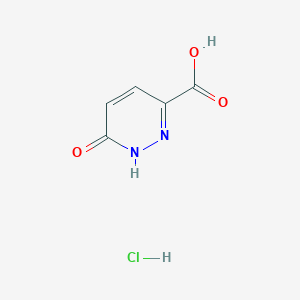

New 3-Pyridinecarboxylates with Vasodilation Properties : The synthesis and vasodilation activity screening of new 3-pyridinecarboxylate derivatives highlight their potential in medical research, particularly for compounds showing remarkable vasodilation potency. This study indicates the significance of pyridine derivatives in developing therapeutic agents (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

Design and Synthesis of Novel Insecticides Based on Serotonergic Ligand : Research on 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) derivatives for their use as insecticides illustrates the exploration of chemical compounds with a novel mode of action against agricultural pests. This approach demonstrates the potential application of structurally complex compounds in pest management (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

ethyl (2E,4Z)-5-amino-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2,4-dicyanopenta-2,4-dienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3N6O2/c1-2-31-18(30)13(10-25)7-12(9-24)16(26)28-3-5-29(6-4-28)17-15(20)8-14(11-27-17)19(21,22)23/h7-8,11H,2-6,26H2,1H3/b13-7+,16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNNKEBRNICGLP-QDIIEIGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C(=C(\N)/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2992772.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine](/img/structure/B2992773.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2992776.png)

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2992778.png)

![1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2992779.png)

![2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2992780.png)

![Methyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2992782.png)

![2-[6-(Benzotriazol-2-yl)hexyl]benzotriazole](/img/structure/B2992785.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)

![2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one](/img/structure/B2992792.png)